molecular formula C10H7BrN2O4 B1414646 Ethyl 5-bromo-3-cyano-2-nitrobenzoate CAS No. 1805520-68-6

Ethyl 5-bromo-3-cyano-2-nitrobenzoate

Cat. No.: B1414646
CAS No.: 1805520-68-6
M. Wt: 299.08 g/mol
InChI Key: SOMCPISELUYHPQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-cyano-2-nitrobenzoate is an organic compound with the molecular formula C10H7BrN2O4 It is a derivative of benzoic acid, featuring bromine, cyano, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination: : The synthesis begins with the bromination of ethyl benzoate to introduce the bromine atom at the 5-position. This is typically achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

  • Nitration: : The next step involves nitration, where a nitro group is introduced at the 2-position. This is done using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions to avoid over-nitration.

  • Cyanation: : Finally, the cyano group is introduced at the 3-position through a cyanation reaction. This can be achieved using copper(I) cyanide (CuCN) in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of ethyl 5-bromo-3-cyano-2-nitrobenzoate follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : Ethyl 5-bromo-3-cyano-2-nitrobenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

  • Reduction Reactions: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2).

  • Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in ethanol.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the hydrolysis of the ester group.

    Substituted Benzoates: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 5-bromo-3-cyano-2-nitrobenzoate is used in various fields of scientific research:

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Medicinal Chemistry: : The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their ability to interact with biological targets.

  • Material Science: : It is used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of ethyl 5-bromo-3-cyano-2-nitrobenzoate and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-bromo-3-cyano-2-nitrobenzoate can be compared with other substituted benzoates:

  • Ethyl 3-bromo-5-nitrobenzoate: : Similar structure but lacks the cyano group, which may result in different reactivity and biological activity.

  • Ethyl 3-cyano-5-nitrobenzoate:

  • Ethyl 5-bromo-2-nitrobenzoate: : Lacks the cyano group, leading to different chemical behavior and uses.

Properties

IUPAC Name

ethyl 5-bromo-3-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-4-7(11)3-6(5-12)9(8)13(15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMCPISELUYHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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